4,5-Dibromo-2-fluorobenzaldehyde
Overview
Description
4,5-Dibromo-2-fluorobenzaldehyde is a chemical compound with the molecular formula of C7H3Br2FO . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H . This indicates the molecular structure of the compound.Chemical Reactions Analysis
Fluorobenzaldehyde, a similar compound, can be used to make a variety of Schiff base compounds through a condensation reaction . 4-Bromo-2-fluorobenzaldehyde has been used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .Physical and Chemical Properties Analysis
This compound has a molecular weight of 281.91 . It is a solid substance at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Molecular Structure and Bonding
Ribeiro-Claro, Marques, and Amado (2002) investigated the presence of C-H...O hydrogen bonds in liquid 4-fluorobenzaldehyde, a compound structurally related to 4,5-dibromo-2-fluorobenzaldehyde. They combined theoretical and spectroscopic methods to demonstrate the existence of these bonds (Ribeiro-Claro et al., 2002). Additionally, Samdal et al. (1997) conducted a joint analysis of gas electron diffraction and microwave spectroscopy on 4-fluorobenzaldehyde to determine its molecular structure, which is relevant for understanding the properties of its derivatives like this compound (Samdal et al., 1997).
Applications in Organic Synthesis
El Nezhawy et al. (2009) utilized 4-fluorobenzaldehyde, a chemical analogue, in the preparation of thiazolidin-4-one derivatives. These compounds exhibited promising antioxidant activity, indicating the potential of this compound in similar applications (El Nezhawy et al., 2009). In another study, Al-Omar et al. (2010) worked on cyclocondensation reactions involving 2,6-difluorobenzaldehyde, which could offer insights into similar reactions with this compound (Al-Omar et al., 2010).
Development of Fluorinated Compounds
Jagadhani, Kundlikar, and Karale (2015) demonstrated the use of 4-bromo-2-fluorobenzaldehyde in synthesizing benzothiazepines and pyrazolines. This showcases the potential of similar fluorobenzaldehydes, like this compound, in the development of novel fluorinated compounds (Jagadhani, Kundlikar, & Karale, 2015).
Innovative Synthesis Methods
Yoshida and Kimura (1989) developed an improved method for synthesizing 4-fluorobenzaldehyde, a compound related to this compound, via halogen-exchange fluorination. This method could be applicable for the synthesis of various fluorobenzaldehyde derivatives (Yoshida & Kimura, 1989).
Fluorescent Property Research
Okada, Sugai, and Chiba (2016) designed water-soluble solvatochromic fluorophores based on oxybenzaldehydes. Their work on fluorophores, which could be related to fluorobenzaldehyde derivatives, provides insights into the potential fluorescent applications of compounds like this compound (Okada, Sugai, & Chiba, 2016).
Safety and Hazards
Properties
IUPAC Name |
4,5-dibromo-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBYJXJKDBNPTPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.